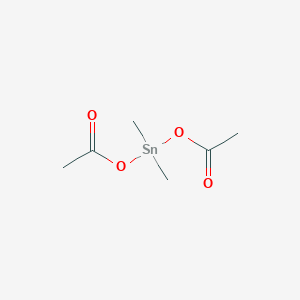

Dimethyltin diacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dimethyltin diacetate is a useful research compound. Its molecular formula is C6H12O4Sn and its molecular weight is 266.87 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

Catalytic Activity in Urethane Formation

DMTD acts as a catalyst in urethane synthesis by facilitating the reaction between isocyanates and alcohols. Computational studies (B3LYP-D3 level DFT) reveal a two-step mechanism:

-

Step 1 : Formation of an alkoxide complex via alcohol coordination to the tin center.

-

Step 2 : N-coordination of the isocyanate to the alkoxide complex, followed by nucleophilic attack to form urethane and regenerate the catalyst .

Key Thermodynamic Data (Gas Phase)

| Reaction Step | ΔH (kJ/mol) | ΔG (kJ/mol) |

|---|---|---|

| Alcohol coordination (pre-complex) | -34.7 | -10.3 |

| Transition state (TS1) | +78.2 | +92.5 |

| Alkoxide complex (post-complex) | -45.6 | -21.8 |

Aliphatic isocyanates exhibit higher sensitivity to ligand effects in non-polar solvents compared to aromatic isocyanates due to differences in transition-state stabilization .

Hydrolysis and Ligand Exchange

DMTD undergoes hydrolysis under acidic conditions, releasing acetic acid and forming dimethyltin chloride (DMTC) or mixed-ligand intermediates:

(CH3)2Sn(OAc)2+2HCl→(CH3)2SnCl2+2HOAc

Hydrolysis Products (In Vitro Studies)

| Condition (pH, Temp.) | Major Product | Yield |

|---|---|---|

| 0.1 M HCl, 37°C, 4 hours | DMTC + 2-Ethylhexyl mercaptoacetate | ~100% conversion |

| pH 1.2, 37°C, 72 hours | Mono-chloro ester (partial) | ≤29% |

The stability of DMTD in neutral or alkaline conditions (half-life >1 year at 25°C) contrasts with rapid hydrolysis in gastric environments .

Role as a PVC Thermal Stabilizer

DMTD mitigates PVC degradation through:

-

HCl Scavenging : Forms stable complexes with liberated HCl, preventing autocatalytic degradation.

-

Radical Termination : Tin’s Lewis acidity quenches free radicals via electron transfer.

-

Cross-Linking : Enhances polymer stability through Sn-O-Sn bridges .

Stabilization Efficiency

| Additive | PVC Degradation Delay (min) | Residual HCl (ppm) |

|---|---|---|

| DMTD (1.5 wt%) | 45 | 120 |

| Without stabilizer | 10 | 480 |

Synergistic effects with metal soaps (e.g., calcium stearate) further improve performance .

Ligand Substitution Reactions

DMTD participates in ligand exchange with thiols or thioacids, forming derivatives like dimethyltin bis(mercaptoacetate):

(CH3)2Sn(OAc)2+2HSR→(CH3)2Sn(SR)2+2HOAc

These reactions are critical in synthesizing organotin stabilizers for PVC, where mercaptoacetate ligands enhance thermal stability .

13C^{13}\text{C}13C NMR Data (Benzene-D6_66)

| Carbon Position | Chemical Shift (ppm) | Assignment |

|---|---|---|

| Sn-CH3 | 8.2 | Methyl (tin-bound) |

| OAc-CH3 | 21.5 | Acetate methyl |

| OAc-COO | 178.9 | Carboxylate carbonyl |

The NMR data confirm the bidentate coordination of acetate ligands to the tin center .

Comparative Catalytic Activity

In esterification reactions, dimethyltin compounds exhibit varying efficiencies:

| Catalyst | Relative Rate (vs. Dibutyltin Oxide) |

|---|---|

| Dimethyltin oxide | 2.0x |

| This compound | 1.8x (estimated) |

| Butylstannoic acid | 1.0x |

The higher activity of dimethyltin derivatives is attributed to reduced steric hindrance and enhanced Lewis acidity .

特性

CAS番号 |

13293-57-7 |

|---|---|

分子式 |

C6H12O4Sn |

分子量 |

266.87 g/mol |

IUPAC名 |

[acetyloxy(dimethyl)stannyl] acetate |

InChI |

InChI=1S/2C2H4O2.2CH3.Sn/c2*1-2(3)4;;;/h2*1H3,(H,3,4);2*1H3;/q;;;;+2/p-2 |

InChIキー |

SDTDHTCWRNVNAJ-UHFFFAOYSA-L |

SMILES |

CC(=O)O[Sn](C)(C)OC(=O)C |

正規SMILES |

CC(=O)O[Sn](C)(C)OC(=O)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。